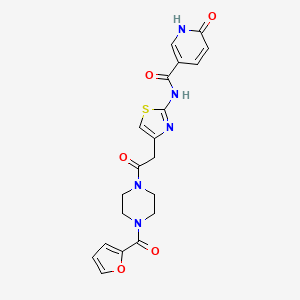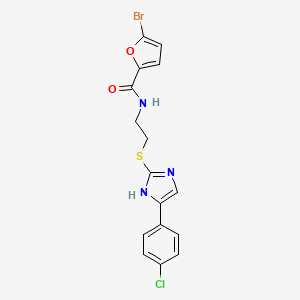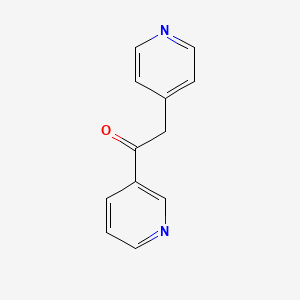![molecular formula C18H18N6O3 B2508224 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 2097869-48-0](/img/structure/B2508224.png)
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide" is a complex molecule that appears to be derived from pyridazine and pyrrolidine scaffolds. The structure suggests the presence of multiple heterocyclic rings, which are common in many pharmacologically active compounds. The methoxy group and the carboxamide moiety indicate potential for varied chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of N-aminopyridinium derivatives with cyanide ion in water at room temperature can yield s-triazolo[1,5-a]pyridine derivatives . This process involves an equilibrium with N-iminopyridine, which can further react with nitrile compounds to produce s-triazolo[1,5-a]pyridine derivatives through 1,3-dipolar cycloaddition. Additionally, new pyrrolo[3,4-c]isoxazole derivatives have been synthesized from 4-cyanopyrrolidin-3-ones, which are key intermediates that can be transformed into various heterocyclic compounds, including triazolo[4,5-c]pyridazine derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and functional groups contributing to its three-dimensional conformation. The presence of triazolo and pyridazine rings suggests a rigid structure, which could impact the molecule's binding to biological targets. The methoxy group and carboxamide moiety are likely to influence the molecule's polarity and solubility, as well as its potential for hydrogen bonding and other intermolecular interactions.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The methoxy group could undergo demethylation under certain conditions, while the carboxamide moiety could participate in amide bond formation or hydrolysis reactions. The heterocyclic rings might engage in electrophilic substitution or nucleophilic addition reactions, depending on the reaction conditions and the presence of other reactive species. The synthesis pathways described in the literature involve reactions such as 1,3-dipolar cycloaddition and aldol condensation, which could be relevant for the synthesis or further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The heterocyclic rings would contribute to the compound's stability and rigidity, while the functional groups would affect its solubility in various solvents. The compound's melting and boiling points, as well as its solubility in water and organic solvents, would be key parameters to consider. Its reactivity towards acids, bases, oxidizing agents, and reducing agents would also be important for understanding its behavior in chemical reactions and in potential biological applications.
Aplicaciones Científicas De Investigación
Biological and Antimicrobial Activities
Synthesis and Biological Activity
A study reported the synthesis of a series of compounds utilizing the [1,2,4]triazolo[4,3-b]pyridazine moiety, evaluated for their antimicrobial activity. These compounds, including triazolopyrimidines, demonstrated significant antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Gilava et al., 2020).
Antiproliferative Activity
Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives revealed their application in inhibiting tumor and endothelial cell proliferation. This suggests their potential utility in cancer research, particularly in identifying new therapeutic agents targeting cell proliferation (Ilić et al., 2011).
Synthesis of Heterocyclic Compounds
Novel Synthetic Routes
Studies have developed novel synthetic methods for generating heterocyclic compounds incorporating [1,2,4]triazolo[4,3-b]pyridazine structures. These synthetic pathways contribute to the field of medicinal chemistry by providing new routes to complex molecules with potential therapeutic applications (Amer et al., 2007).
Structural Analysis and Design
The synthesis and structural analysis of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine ring system offer insights into the design of molecules with desired biological activities. Detailed studies on these compounds, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks, help understand their molecular interactions and stability (Sallam et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-16-8-7-14-20-21-15(24(14)22-16)10-19-18(26)12-9-17(25)23(11-12)13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECAFGUREBRCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)


![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)